Ganoderenic acid C is a triterpenoid.
Ganoderenic acid c
CAS No.: 100665-42-7
Cat. No.: VC0012102
Molecular Formula: C30H44O7
Molecular Weight: 516.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100665-42-7 |
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Molecular Formula | C30H44O7 |
Molecular Weight | 516.7 g/mol |
IUPAC Name | 2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid |
Standard InChI | InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37) |
Standard InChI Key | DIEUZIPSDUGWLD-UHFFFAOYSA-N |
Isomeric SMILES | CC(CC(=O)/C=C(/C)\C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
SMILES | CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Canonical SMILES | CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Ganoderenic acid C is characterized by the following chemical properties:
Property | Value |
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Chemical Name | Ganoderenic acid C |
CAS Number | 100665-42-7 |
Molecular Formula | C30H44O7 |
Molecular Weight | 516.67 g/mol |
Chemical Structure | Lanostane-type triterpenoid with C-20/C-22 double bond |
IUPAC Name | (20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid |
The compound is classified as a lanostane-type triterpenoid featuring a 5α-lanosta-8,20(22)-diene skeleton with hydroxyl groups at positions C-3, C-7, and C-15, oxo groups at positions C-11 and C-23, and a carboxylic acid group at C-26 .
Structural Characteristics
Ganoderenic acid C possesses several key structural elements:
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A pentacyclic triterpene core structure
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A characteristic C-20/C-22 double bond (setting it apart from ganoderic acids)
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Three hydroxyl groups (3β, 7β, 15α positions)
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Two ketone groups (C-11 and C-23)
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A carboxylic acid side chain (C-26)
The presence of multiple functional groups, including hydroxyl, carbonyl, and carboxylic acid moieties, contributes to the compound's biological activities and pharmacological potential. The hydroxylation pattern is particularly significant, as the pharmacological effects of triterpenoids from Ganoderma species are closely related to the hydroxylation of their structures .
Sources and Biosynthesis
Natural Sources
Ganoderenic acid C is primarily found in the fruiting bodies and mycelia of Ganoderma lucidum. This medicinal mushroom grows on hardwood trees, particularly on dead or dying deciduous trees like maples. While Ganoderma lucidum is the primary source, related Ganoderma species may also contain this compound or its structural analogs.
Biosynthetic Pathway
The biosynthesis of triterpenoids in Ganoderma species, including ganoderenic acid C, follows the mevalonate pathway leading to lanosterol formation, which serves as a precursor for subsequent modifications. The pathway involves:
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Formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate pathway
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Condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP)
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Dimerization of FPP to squalene
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Oxidation and cyclization of squalene to lanosterol
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Series of oxidations, reductions, and other modifications to yield various triterpenoids including ganoderenic acid C
Factors Affecting Biosynthesis
The biosynthesis of triterpenoids in Ganoderma lucidum, including ganoderenic acid C, is influenced by various factors:
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Environmental stressors and elicitors can enhance the production of these compounds
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Signal molecules including reactive oxygen species (ROS), jasmonic acid (JA), calcium ions (Ca²⁺), and nitric oxide (NO) play roles in regulating biosynthesis
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The addition of elicitors has been demonstrated to have a positive correlation with triterpenoid accumulation in G. lucidum
This understanding of biosynthetic regulation has potential applications for optimizing the production of ganoderenic acid C and related compounds for research and therapeutic purposes.
Pharmacological Activities
It should be noted that while these activities have been documented for related compounds, further research is needed to confirm and characterize the specific pharmacological profile of ganoderenic acid C.
Molecular Mechanisms
The molecular mechanisms underlying the bioactivities of Ganoderma triterpenoids provide context for understanding potential mechanisms of ganoderenic acid C:
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Modulation of signaling pathways:
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Effects on immune response:
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Cellular effects:
Research Progress and Future Directions
Current Research Status
Research on ganoderenic acid C is still developing. While significant advances have been made in understanding the general properties and activities of Ganoderma triterpenoids, specific studies focused on ganoderenic acid C are relatively limited compared to some other ganoderic acids.
Current research approaches include:
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Bioinformatics analysis and molecular docking to predict target interactions
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In vitro studies of immunomodulatory and anti-inflammatory effects
Challenges in Research
Several challenges exist in the study of ganoderenic acid C:
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Limited natural availability necessitates efficient extraction and purification methods
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Structural complexity makes chemical synthesis challenging
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Diverse mechanisms of action require multifaceted research approaches
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Need for standardization of extraction and testing methods across studies
Future Research Directions
Future research on ganoderenic acid C may focus on:
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Detailed structure-activity relationship studies to understand how structural features contribute to biological activities
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Development of semi-synthetic derivatives with enhanced bioavailability or potency
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Clinical studies to evaluate potential therapeutic applications
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Exploration of synergistic effects with other bioactive compounds from Ganoderma lucidum
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Investigation of production enhancement through biotechnological approaches, including elicitation strategies
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